molecular formula C8H6N2O2S B13783016 2-Benzothiazolecarboxamide,3-oxide(8CI)

2-Benzothiazolecarboxamide,3-oxide(8CI)

Cat. No.: B13783016
M. Wt: 194.21 g/mol
InChI Key: BKUGHZBUPJQALG-UHFFFAOYSA-N
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Description

2-Benzothiazolecarboxamide,3-oxide(8CI) is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarboxamide,3-oxide(8CI) typically involves the oxidation of 2-Benzothiazolecarboxamide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Benzothiazolecarboxamide,3-oxide(8CI) may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarboxamide,3-oxide(8CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different oxides or sulfoxides.

    Reduction: Reduction reactions can convert the oxide back to the parent amide or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or other higher oxidation states.

    Reduction: Formation of the parent amide or other reduced derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzothiazolecarboxamide,3-oxide(8CI) has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxamide,3-oxide(8CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolecarboxamide: The parent compound without the oxide group.

    Benzothiazole: The core heterocyclic structure.

    Benzothiazole derivatives: Various substituted benzothiazoles with different functional groups.

Uniqueness

2-Benzothiazolecarboxamide,3-oxide(8CI) is unique due to the presence of the oxide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

3-oxido-1,3-benzothiazol-3-ium-2-carboxamide

InChI

InChI=1S/C8H6N2O2S/c9-7(11)8-10(12)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,11)

InChI Key

BKUGHZBUPJQALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(S2)C(=O)N)[O-]

Origin of Product

United States

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